molecular formula C22H12BrClFNO3 B2590240 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide CAS No. 923679-25-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

Cat. No.: B2590240
CAS No.: 923679-25-8
M. Wt: 472.69
InChI Key: VBSRMDLJSZPCTE-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide: is a complex organic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of base and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bone resorption or modulation of gene expression .

Comparison with Similar Compounds

  • N-Benzyl-5-bromo-2-chlorobenzamide
  • 5-Bromo-2-chlorobenzoic acid
  • 4-Chlorobenzoyl chloride

Comparison: N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits .

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClFNO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRMDLJSZPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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